molecular formula C10H16ClNO B3095792 2-(2-Furyl)azepane hydrochloride CAS No. 1269053-71-5

2-(2-Furyl)azepane hydrochloride

Cat. No.: B3095792
CAS No.: 1269053-71-5
M. Wt: 201.69
InChI Key: XIFOUQZZPWMUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)azepane hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a furan ring attached to the azepane structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-furylamine with a suitable alkylating agent to form the azepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The azepane ring can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Saturated azepane derivatives.

    Substitution: N-substituted azepane derivatives.

Scientific Research Applications

2-(2-Furyl)azepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)azepane hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the azepane ring can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Furyl)pyrrolidine hydrochloride
  • 2-(2-Furyl)piperidine hydrochloride
  • 2-(2-Furyl)morpholine hydrochloride

Uniqueness

2-(2-Furyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

2-(furan-2-yl)azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOUQZZPWMUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Furyl)azepane hydrochloride
Reactant of Route 2
2-(2-Furyl)azepane hydrochloride
Reactant of Route 3
2-(2-Furyl)azepane hydrochloride
Reactant of Route 4
2-(2-Furyl)azepane hydrochloride
Reactant of Route 5
2-(2-Furyl)azepane hydrochloride
Reactant of Route 6
2-(2-Furyl)azepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.